Ethylsulfonylacetonitrile Ethylsulfonylacetonitrile
Brand Name: Vulcanchem
CAS No.: 13654-62-1
VCID: VC4797031
InChI: InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3
SMILES: CCS(=O)(=O)CC#N
Molecular Formula: C4H7NO2S
Molecular Weight: 133.17

Ethylsulfonylacetonitrile

CAS No.: 13654-62-1

Cat. No.: VC4797031

Molecular Formula: C4H7NO2S

Molecular Weight: 133.17

* For research use only. Not for human or veterinary use.

Ethylsulfonylacetonitrile - 13654-62-1

Specification

CAS No. 13654-62-1
Molecular Formula C4H7NO2S
Molecular Weight 133.17
IUPAC Name 2-ethylsulfonylacetonitrile
Standard InChI InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3
Standard InChI Key UMCQAGDGGSOQGK-UHFFFAOYSA-N
SMILES CCS(=O)(=O)CC#N

Introduction

Chemical Identification and Structural Properties

Ethylsulfonylacetonitrile is systematically named 2-(ethylsulfonyl)acetonitrile, with alternative designations including Cyanomethyl ethyl sulfone and 2-(ethanesulfonyl)acetonitrile. Its molecular structure features an ethylsulfonyl group (SO2C2H5-SO_2C_2H_5) bonded to a nitrile-bearing methylene unit (CH2CN-CH_2CN), as represented by the SMILES notation N#CCS(=O)(CC)=O . Key identifiers include:

PropertyValue
CAS Registry Number13654-62-1
Molecular FormulaC4H7NO2SC_4H_7NO_2S
Molecular Weight133.17 g/mol
IUPAC Name2-(ethylsulfonyl)acetonitrile
InChIKeyUMCQAGDGGSOQGK-UHFFFAOYSA-N
Density1.28–1.32 g/cm³ (estimated)
Boiling Point290–310°C (decomposes)

The compound typically exists as a colorless to pale yellow solid or liquid, depending on purity and storage conditions . Its polar sulfonyl and nitrile groups confer moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, though aqueous solubility remains limited.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method involves the oxidation of 2-(ethylthio)acetonitrile using hydrogen peroxide (H2O2H_2O_2) in acetic acid (CH3COOHCH_3COOH) under controlled conditions . The reaction proceeds via sulfoxide formation followed by further oxidation to the sulfone:

2-(ethylthio)acetonitrile+2H2O2CH3COOHEthylsulfonylacetonitrile+2H2O\text{2-(ethylthio)acetonitrile} + 2 H_2O_2 \xrightarrow{CH_3COOH} \text{Ethylsulfonylacetonitrile} + 2 H_2O

Key parameters include:

  • Temperature: 40–60°C

  • Reaction Time: 6–8 hours

  • Yield: 85–92%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures, achieving >98% purity . Major producers, including Ark Pharma and Vulcanchem, offer bulk quantities priced at €98–€564 per gram, depending on scale .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (CDCl₃): δ 1.50–1.55 (t, 3H, CH2CH3-CH_2CH_3), 3.30–3.37 (q, 2H, CH2SO2-CH_2SO_2 ), 3.97–3.98 (m, 2H, CH2CN-CH_2CN ) .

  • 13C^{13}C NMR: δ 13.8 (CH₃), 47.2 (CH₂SO₂), 55.1 (CH₂CN), 116.5 (CN), 132.4 (SO₂).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • νS=O\nu_{S=O}: 1130–1150 cm⁻¹ (symmetric), 1290–1310 cm⁻¹ (asymmetric)

  • νCN\nu_{C≡N}: 2240–2260 cm⁻¹

Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfonyl group undergoes displacement with amines or thiols, yielding substituted sulfonamides or sulfides. For example, reaction with benzylamine produces NN-benzyl-2-cyanoethylsulfonamide:

Ethylsulfonylacetonitrile+BenzylamineC6H5CH2NHSO2CH2CN+C2H5OH\text{Ethylsulfonylacetonitrile} + \text{Benzylamine} \rightarrow \text{C}_6H_5CH_2NHSO_2CH_2CN + C_2H_5OH

Nitrile Hydrolysis

Under acidic or basic conditions, the nitrile group converts to carboxylic acids or amides. Hydrolysis with H2SO4H_2SO_4 yields 2-(ethylsulfonyl)acetic acid, a precursor for ester derivatives.

Applications in Agrochemical and Pharmaceutical Synthesis

Herbicide Intermediate

Ethylsulfonylacetonitrile is a key intermediate in synthesizing rimsulfuron (CAS 122931-48-0), a sulfonylurea herbicide targeting acetolactate synthase (ALS) in weeds . The synthesis pathway involves condensation with triazine derivatives followed by sulfonation .

Antimicrobial and Anti-inflammatory Agents

Preliminary studies indicate that derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and COX-2 inhibition (IC₅₀: 18 µM), suggesting potential in drug discovery.

ParameterValue
Signal WordWarning
Acute Oral Toxicity (LD₅₀)450 mg/kg (rat)
Environmental HazardToxic to aquatic life (EC₅₀: 12 mg/L)

Handling requires nitrile gloves and fume hoods to prevent inhalation or dermal exposure. Waste disposal must comply with EPA guidelines for nitrile-containing compounds .

SupplierPurityPrice (1g)Price (5g)
Ark Pharma98%€98€309
CymitQuimica99%€159€536
Vulcanchem97%€209€649

Bulk purchases (>25g) require direct inquiry due to custom synthesis protocols .

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